Antifungal agent 1

Antifungal susceptibility testing Candida albicans MIC determination

Antifungal Agent 1 (CAS 1265166-14-0) is a structurally distinct 6-hydroxy-1H-carbazole-1,4(9H)-dione with a 3-(4-chloroanilino) substituent and 9-methyl group, showing broad in vitro activity against Candida spp. (MIC 6.3–25.0 μg/mL) and C. neoformans. It operates via a non-azole, non-polyene mechanism, making it an essential probe for azole-resistance studies and carbazole SAR programs. Unlike generic azole replacements, only this specific substitution pattern ensures the published potency profile. Researchers can prepare DMSO stocks at up to 100 mg/mL. Available in mg to g quantities with certified ≥98% purity for reproducible SAR and bioassay benchmarking.

Molecular Formula C19H13ClN2O3
Molecular Weight 352.8 g/mol
Cat. No. B560594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 1
Molecular FormulaC19H13ClN2O3
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)O)C3=C1C(=O)C=C(C3=O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13ClN2O3/c1-22-15-7-6-12(23)8-13(15)17-18(22)16(24)9-14(19(17)25)21-11-4-2-10(20)3-5-11/h2-9,21,23H,1H3
InChIKeyQUAFTMJUVQDZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal agent 1: Potent Carbazole-1,4-dione Antifungal for Candida Research Applications


Antifungal agent 1 (CAS 1265166-14-0) is a synthetic 6-hydroxy-1H-carbazole-1,4(9H)-dione derivative [1], characterized by a molecular formula of C19H13ClN2O3 and a molecular weight of 352.77 . The compound is structurally distinguished by its 9-methylcarbazole-1,4-dione core bearing a 3-(4-chloroanilino) substituent and a 6-hydroxy functional group [1]. The primary published data demonstrate in vitro inhibitory activity against multiple pathogenic Candida species [1]. This compound serves as a research tool for investigating structure-activity relationships within the carbazole-1,4-dione chemotype and for exploring antifungal mechanisms distinct from established azole, polyene, and echinocandin classes [1].

Why Antifungal agent 1 Cannot Be Substituted with Generic Carbazole Analogs or Standard Azoles


Antifungal agent 1 (compound 12g in the original structure-activity relationship series) [1] exhibits a specific substitution pattern (3-(4-chloroanilino) and 6-hydroxy on a 9-methylcarbazole-1,4-dione scaffold) that directly determines its antifungal potency profile [1]. Within the same 6-hydroxy-1H-carbazole-1,4(9H)-dione series, structural modifications yield dramatically different outcomes: some analogs showed no antifungal activity against the same test strains, while Antifungal agent 1 (12g) emerged as one of the most potent compounds in the panel [1]. Generic substitution with a different carbazole-1,4-dione derivative lacking the precise 3-(4-chloroanilino) group cannot guarantee equivalent activity [1]. Furthermore, the carbazole-1,4-dione chemotype operates via a mechanism distinct from azole antifungals (e.g., fluconazole), which target ergosterol biosynthesis via CYP51 inhibition [2]; substituting Antifungal agent 1 with fluconazole in research investigating non-azole mechanisms or azole-resistant strains would invalidate the experimental premise.

Antifungal agent 1: Quantified In Vitro Potency Data for Research Procurement Decisions


Antifungal agent 1 vs. Fluconazole: Comparative MIC Values for C. albicans Research Selection

Antifungal agent 1 (designated as compound 12g in the 6-hydroxy-1H-carbazole-1,4(9H)-dione series) demonstrated an MIC of 6.3 μg/mL against Candida albicans in standardized in vitro antifungal susceptibility testing [1]. When compared to fluconazole, which exhibits MIC values ranging from 0.125 to 1 μg/mL against the C. albicans ATCC 10231 reference strain under CLSI broth microdilution methodology [2], Antifungal agent 1 shows moderate potency but falls within a structurally distinct chemical class with a presumed alternative mechanism of action [1].

Antifungal susceptibility testing Candida albicans MIC determination In vitro antifungal screening

Antifungal agent 1 Comparative MIC Profile Across Four Candida Species

Antifungal agent 1 demonstrated differential potency across four clinically relevant Candida species in a standardized in vitro antifungal evaluation [1]. The compound exhibited MIC values of 6.3 μg/mL against C. albicans, 25.0 μg/mL against C. tropicalis, 12.5 μg/mL against C. krusei, and 25.0 μg/mL against C. neoformans [1]. The approximately 4-fold difference in potency between C. albicans (6.3 μg/mL) and C. tropicalis/C. neoformans (25.0 μg/mL) reveals species-dependent susceptibility within the same chemical scaffold [1].

Candida species Antifungal spectrum Non-albicans Candida MIC panel

Antifungal agent 1 Solubility Profile: DMSO Compatibility for In Vitro Assay Preparation

Antifungal agent 1 exhibits high solubility in dimethyl sulfoxide (DMSO), with a measured solubility of approximately 100 mg/mL (equivalent to 283.47 mM) in DMSO . In contrast, the compound demonstrates negligible aqueous solubility in water, with reported values below 0.1 mg/mL . For comparison, many standard antifungal agents such as fluconazole are freely soluble in aqueous media, whereas highly lipophilic compounds such as itraconazole require organic co-solvents for in vitro dilution [1].

Solubility DMSO stock solution Assay preparation Formulation

Antifungal agent 1: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


In Vitro Antifungal Susceptibility Screening Against Candida albicans and Non-albicans Species

Antifungal agent 1 is suitable for in vitro antifungal susceptibility testing against C. albicans (MIC: 6.3 μg/mL), C. krusei (MIC: 12.5 μg/mL), C. tropicalis (MIC: 25.0 μg/mL), and C. neoformans (MIC: 25.0 μg/mL) [1]. The compound's moderate potency across these species supports its use as a reference compound in carbazole-1,4-dione structure-activity relationship (SAR) studies, enabling systematic evaluation of structural modifications on antifungal activity [1]. Researchers should prepare DMSO stock solutions at up to 100 mg/mL (283.47 mM) and dilute into appropriate assay media while maintaining final DMSO concentrations within assay-compatible ranges .

Carbazole-1,4-dione Chemotype SAR and Lead Optimization Studies

Antifungal agent 1 (compound 12g) serves as an essential reference point within the 6-hydroxy-1H-carbazole-1,4(9H)-dione series [1]. The original SAR study established that among the synthesized compounds, only specific substitution patterns conferred potent antifungal activity; compound 12g was one of the active analogs [1]. Researchers engaged in medicinal chemistry optimization of carbazole-based antifungals can use Antifungal agent 1 as a benchmark compound to compare the potency of newly synthesized derivatives, with the goal of improving MIC values below 6.3 μg/mL against C. albicans [1].

Mechanism-of-Action Studies for Non-Azole Antifungal Pathways

The carbazole-1,4-dione scaffold of Antifungal agent 1 is structurally distinct from azole antifungals (e.g., fluconazole, voriconazole), polyenes (e.g., amphotericin B), and echinocandins (e.g., caspofungin) [1]. Although the precise molecular target of Antifungal agent 1 remains unelucidated in the published literature, the quinone moiety characteristic of the carbazole-1,4-dione core is capable of redox cycling and may contribute to antifungal activity via oxidative stress mechanisms . Researchers investigating alternative antifungal targets or studying fungal strains with documented azole resistance may find Antifungal agent 1 valuable as a probe compound to explore non-CYP51-dependent antifungal pathways [1].

Antifungal Reference Standard for Analytical Method Development

Antifungal agent 1 is commercially available with certified purity specifications of ≥98% [1]. The compound's well-defined molecular formula (C19H13ClN2O3), molecular weight (352.77), and structural characterization via SMILES and InChIKey provide unambiguous identification parameters . Analytical laboratories can utilize Antifungal agent 1 as a reference standard for developing and validating HPLC or LC-MS methods aimed at quantifying carbazole-1,4-dione derivatives in research samples. The compound's strong UV chromophore from the carbazole-1,4-dione core facilitates sensitive detection in chromatographic workflows .

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